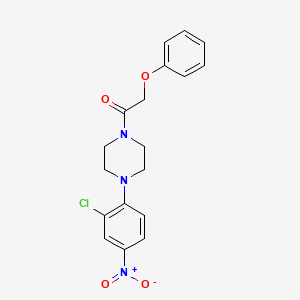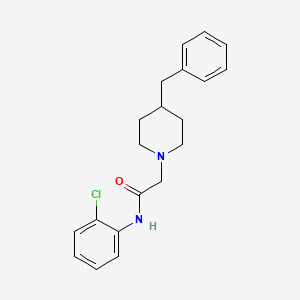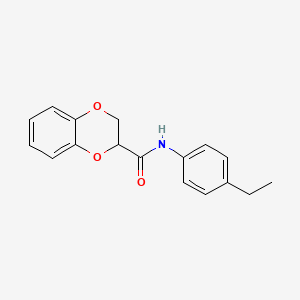![molecular formula C21H28FN3O B5091048 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine, also known as AZD9164, is a small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Aplicaciones Científicas De Investigación
1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine has been extensively studied for its potential use in the treatment of respiratory diseases such as COPD and asthma. It has been shown to have anti-inflammatory and bronchodilatory effects, which makes it a promising candidate for the treatment of these diseases.
Mecanismo De Acción
1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in the lungs. By inhibiting PDE4, 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine increases the levels of cAMP, which leads to relaxation of the smooth muscles in the airways and a reduction in inflammation.
Biochemical and Physiological Effects:
1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the lungs, improve lung function, and reduce the number of exacerbations in patients with COPD. It has also been shown to improve symptoms and lung function in patients with asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized drug. However, one limitation is that it may not be effective for all patients with respiratory diseases, and further research is needed to identify which patients may benefit the most from this drug.
Direcciones Futuras
There are several future directions for research on 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine. One area of research is to further investigate the mechanism of action of this drug and how it affects different cell types in the lungs. Another area of research is to identify biomarkers that can be used to predict which patients will respond best to this drug. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine in different patient populations.
Métodos De Síntesis
The synthesis of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine involves several steps, starting with the reaction of 3-fluoro-4-methoxybenzylamine with 2-bromo-1-cyanopyridine to obtain the intermediate compound 1-(2-bromo-3-pyridinyl)-3-fluoro-4-methoxybenzene. This intermediate is then reacted with sodium azide to obtain the azido compound, which is then reduced with hydrogen gas in the presence of palladium on carbon to give the final product, 1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine.
Propiedades
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(3-fluoro-4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-26-20-10-9-17(14-19(20)22)15-23-16-18-8-7-11-24-21(18)25-12-5-3-2-4-6-13-25/h7-11,14,23H,2-6,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGNLFKBNGJIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=C(N=CC=C2)N3CCCCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(3-fluoro-4-methoxyphenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)



![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)

![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)

